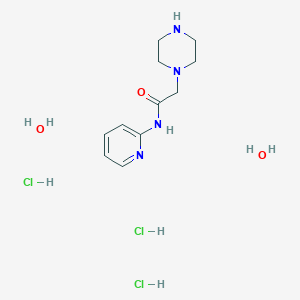

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate

Übersicht

Beschreibung

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

The primary target of this compound is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and is often the target of antidepressant medications .

Mode of Action

The compound interacts with the serotonin reuptake system by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound’s action on the serotonin reuptake system affects several downstream pathways. For instance, it can influence mood regulation, sleep, appetite, and other physiological processes that are modulated by serotonergic neurotransmission .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It is stable in human liver microsomes, suggesting that it may have a favorable metabolic profile . .

Result of Action

The inhibition of serotonin reuptake by the compound can lead to an overall increase in serotonergic neurotransmission. This can result in antidepressant effects, as seen in studies where the compound effectively counteracted the depletion of hypothalamic serotonin induced by para-chloroamphetamine (PCA) and reduced immobility time in the forced swim test (FST) in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate typically involves the reaction of piperazine with pyridine-2-carboxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the trihydrochloride dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antipsychotic and Antidepressant Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant pharmacological effects, particularly in treating psychiatric disorders. For instance, studies have shown that compounds similar to 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride can act as serotonin receptor modulators, which are crucial in managing conditions like schizophrenia and depression .

Case Study: Serotonin Receptor Interaction

A study published in the Journal of Medicinal Chemistry examined the binding affinity of piperazine derivatives to serotonin receptors. The results demonstrated that modifications to the piperazine ring could enhance receptor selectivity, suggesting potential therapeutic applications for compounds like 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride in neuropharmacology .

Antimicrobial Properties

Inhibition of Bacterial Growth

The compound has been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science Applications

Polymer Synthesis

this compound has potential applications in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers used in various industrial applications.

Case Study: Polymer Modification

In a study conducted by researchers at a leading materials science institute, the compound was utilized to modify polyvinyl chloride (PVC). The results showed improved tensile strength and thermal stability, demonstrating its utility in creating more durable materials for construction and automotive industries .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide

- 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide

- N-(Pyridin-2-yl)piperazine

Uniqueness

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperazine and pyridine rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, as well as its synthesis and structure.

- Chemical Name : this compound

- CAS Number : 496808-07-2

- Molecular Formula : C11H23Cl3N4O3

- Molecular Weight : 365.68 g/mol

Antitumor Activity

Research indicates that compounds similar to 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide exhibit significant antitumor properties. A study evaluated a series of piperazine derivatives and found that they demonstrated effective inhibition against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Antibacterial Activity

The compound has also shown promising antibacterial activity. A series of synthesized piperazine derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the piperazine ring enhanced antibacterial efficacy, suggesting that structural variations can significantly impact biological activity .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Research demonstrated that piperazine derivatives could inhibit the growth of pathogenic fungi, making them potential candidates for antifungal drug development .

Case Study 1: Antitumor Efficacy

A recent study synthesized several piperazine derivatives, including 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide, and tested their efficacy against human cancer cell lines. The results showed a dose-dependent response, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of this compound against resistant bacterial strains. The study utilized disc diffusion methods and found that the compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option for bacterial infections.

Synthesis

The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of piperazine with pyridine derivatives followed by acetamide formation. This multi-step synthetic route allows for the introduction of various substituents, which can enhance biological activity.

Synthetic Route Overview

- Step 1 : Reaction of piperazine with a pyridine derivative.

- Step 2 : Acetylation to form the acetamide.

- Step 3 : Purification and characterization using NMR and mass spectrometry.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-N-pyridin-2-ylacetamide;dihydrate;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.3ClH.2H2O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10;;;;;/h1-4,12H,5-9H2,(H,13,14,16);3*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDIMFGXFMTPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=N2.O.O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964340 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-07-2 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.